((4-(Tert-butyl)phenyl)sulfonyl)tryptophan
Description
Significance of Sulfonamide and Tryptophan Scaffolds in Chemical Biology
The sulfonamide functional group (-SO₂NH-) is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. ajchem-b.comresearchgate.net Historically significant as the basis for the first commercially available antibacterial drugs, the "sulfa drugs," the sulfonamide scaffold has since been incorporated into molecules designed for diverse biological activities, including antiviral, antidiabetic, anticancer, and anti-inflammatory applications. ajchem-b.comresearchgate.net Sulfonamides are often used as bioisosteres for the more metabolically labile amide bond, offering similar geometric properties but with enhanced hydrolytic stability. princeton.edu Their ability to act as hydrogen bond acceptors and their characteristic polarity make them valuable for modulating the physicochemical properties of a drug candidate. princeton.edu Furthermore, the sulfonamide moiety is a key pharmacophore for inhibiting various enzymes, such as carbonic anhydrases and proteases, by interacting with active site residues or metal cofactors. nih.gov
The tryptophan scaffold is equally significant. As an essential amino acid, tryptophan is a fundamental building block in protein biosynthesis, where its bulky indole (B1671886) side chain plays important structural and functional roles. wikipedia.org Beyond its role in proteins, tryptophan is a biochemical precursor to several vital molecules, including the neurotransmitter serotonin (B10506) and the neurohormone melatonin. acs.org In drug discovery, the tryptophan structure is a privileged scaffold. Its indole ring can participate in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-stacking, which are crucial for molecular recognition at biological targets. mdpi.com Derivatives of tryptophan are widely explored in the development of new therapeutics, targeting a range of conditions from neurodegenerative diseases to infections. mdpi.comnih.gov
Overview of Derivatization Strategies for Tryptophan and Sulfonamides
The synthesis of sulfonamides is a well-established process in organic chemistry. The most common and direct method involves the reaction between a sulfonyl chloride and a primary or secondary amine in the presence of a base. researchgate.netcbijournal.com In the context of ((4-(Tert-butyl)phenyl)sulfonyl)tryptophan, the synthesis would typically involve reacting 4-(tert-butyl)phenyl)sulfonyl chloride with the α-amino group of the L-tryptophan amino acid. The reaction is generally robust and allows for the creation of a diverse library of sulfonamide derivatives by varying either the amine or the sulfonyl chloride partner. cbijournal.comorganic-chemistry.org
Tryptophan itself offers multiple sites for derivatization, which allows for the fine-tuning of a molecule's properties. sciencedaily.com While the synthesis of the title compound focuses on the amino group, medicinal chemists frequently modify the indole ring to explore structure-activity relationships (SAR). nih.gov Common strategies include substitution at various positions of the indole nucleus (e.g., C2, C5, C7) to enhance target affinity, improve metabolic stability, or alter solubility. sciencedaily.com These modifications can be achieved through various synthetic methods developed for indole chemistry, further expanding the chemical space accessible from the tryptophan scaffold. researchgate.net
Rationale for Investigating this compound in Academic Research
The rationale for synthesizing and investigating this compound in an academic or drug discovery setting is rooted in the principles of rational drug design. The molecule combines the biologically relevant tryptophan core with a stable sulfonamide linker and a specific aryl substitution pattern known to influence pharmacokinetic and pharmacodynamic properties.
A key driver for this line of research is the pursuit of novel enzyme inhibitors. For instance, a study on tryptophan sulfonamide derivatives identified them as novel, non-hydroxamate inhibitors of TNF-alpha converting enzyme (TACE), a target for inflammatory diseases. nih.gov In that research, scientists systematically varied the substitution on the phenylsulfonyl moiety and the tryptophan indole ring to establish a clear structure-activity relationship. nih.gov
The inclusion of the 4-tert-butylphenyl group is a deliberate design choice. The tert-butyl group is a common motif in medicinal chemistry used to confer specific properties. nih.gov Its bulky nature can provide steric hindrance, which may prevent unwanted metabolic reactions at adjacent sites, thereby increasing the compound's stability. nih.govhyphadiscovery.com As an electron-donating group, it can also influence the electronic properties of the aromatic ring. nih.gov Furthermore, the lipophilic character of the tert-butyl group can enhance a molecule's ability to cross cell membranes and can be used to probe hydrophobic pockets within a biological target's binding site. nih.govhyphadiscovery.com The investigation of analogous compounds, such as tryptamine (B22526) and homotryptamine-based sulfonamides, has also yielded potent inhibitors of enzymes like 15-lipoxygenase, further validating the general scaffold as a promising starting point for inhibitor design. researchgate.net
Therefore, the synthesis of this compound is a logical step in a research program aimed at developing new bioactive molecules. It allows researchers to test hypotheses about the role of steric bulk and lipophilicity at a specific position of the aryl sulfonamide moiety, contributing to a deeper understanding of the structure-activity relationships within this class of compounds.
Detailed Research Findings: TACE Inhibition by Analogous Compounds
To illustrate the type of research where this compound would be relevant, the following table presents data from a study on analogous tryptophan sulfonamide derivatives as TACE inhibitors. This data highlights how systematic modifications to the core structure influence inhibitory potency.
| Compound | R Group (Substitution on Indole Nitrogen) | P1' Group (Substitution on Phenylsulfonyl Ring) | TACE IC₅₀ (nM) |
|---|---|---|---|
| 12a | H | 4-(But-2-ynyloxy) | 2000 |
| 12j | 4-Methoxybenzyl | 4-Methoxy | 1000 |
| 12k | 4-Methoxybenzyl | 4-Ethoxy | 400 |
| 12l | 4-Methoxybenzyl | 4-Propoxy | 120 |
| 12m | 4-Methoxybenzyl | 4-Isopropoxy | 200 |
| 12p | 4-Methoxybenzyl | 4-(But-2-ynyloxy) | 80 |
Data sourced from a study on non-hydroxamate TACE inhibitors, demonstrating structure-activity relationships in a related series of compounds. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-21(2,3)15-8-10-16(11-9-15)28(26,27)23-19(20(24)25)12-14-13-22-18-7-5-4-6-17(14)18/h4-11,13,19,22-23H,12H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXQTTQOWIQPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Tert Butyl Phenyl Sulfonyl Tryptophan and Analogues
Established Synthetic Pathways for N-Sulfonylation of Tryptophan
The direct N-sulfonylation of tryptophan presents a notable challenge due to the presence of two nucleophilic sites: the α-amino group and the indole (B1671886) nitrogen. The indole ring, being electron-rich, is susceptible to reaction with electrophilic sulfonyl chlorides, potentially leading to a mixture of products and reduced yield of the desired Nα-sulfonylated compound. Consequently, synthetic strategies must be carefully designed to ensure chemoselectivity.
A common and direct approach for the N-sulfonylation of amino acids is the Schotten-Baumann reaction. nih.govnih.gov This method typically involves the reaction of the amino acid with a sulfonyl chloride in a biphasic system, often consisting of an organic solvent and an aqueous alkaline solution. nih.govorganic-chemistry.org The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the sulfonamide. organic-chemistry.org For instance, the synthesis of the related compound, ((4-nitrophenyl)sulfonyl)tryptophan, has been successfully achieved by reacting L-tryptophan with 4-nitrobenzenesulfonyl chloride in an aqueous basic medium, demonstrating the feasibility of this direct approach for tryptophan derivatives. researchgate.net
Indirect N-Sulfonylation Approaches
To circumvent the issue of competing reactions at the indole nitrogen, indirect methods involving the use of protecting groups can be employed. The indole nitrogen can be temporarily blocked with a suitable protecting group that is stable under the N-sulfonylation conditions but can be removed subsequently without affecting the newly formed sulfonamide bond.
One potential strategy involves the protection of the indole nitrogen with groups like the tert-butyloxycarbonyl (Boc) group. google.com The resulting N(in)-Boc-tryptophan can then be subjected to sulfonylation at the α-amino group. Following the successful formation of the sulfonamide, the Boc group can be removed under acidic conditions to yield the desired product. Another potential protecting group is the formyl (For) group, which has also been investigated for the protection of the tryptophan indole side chain against side reactions. nih.gov While the formyl group can prevent tert-butylation, its stability under various reaction conditions must be carefully considered. nih.gov
Considerations for Selectivity and Yield Optimization
Optimizing the direct N-sulfonylation of tryptophan requires careful control of reaction parameters to favor the reaction at the α-amino group over the indole nitrogen. The relative nucleophilicity of the two nitrogen atoms is pH-dependent. Under basic conditions, the α-amino group is deprotonated and thus highly nucleophilic, while the indole N-H is less acidic and requires a stronger base for deprotonation.
Key parameters for optimization in a Schotten-Baumann reaction include:
pH: Maintaining an optimal pH is crucial. A sufficiently high pH ensures the deprotonation of the α-amino group, enhancing its nucleophilicity. Systematic variation of pH can help identify the optimal range for maximizing the yield of the desired product while minimizing side reactions. researchgate.net
Temperature: Lowering the reaction temperature can often improve selectivity by slowing down competing side reactions.
Stoichiometry: Precise control over the molar ratios of the reactants is essential to avoid excess sulfonyl chloride, which could lead to undesired side reactions.
Solvent System: The choice of organic and aqueous solvents in a biphasic system can influence the reaction rate and selectivity.
The table below illustrates hypothetical optimization parameters for a direct N-sulfonylation reaction of tryptophan, based on general principles of the Schotten-Baumann reaction.
| Entry | Base | Solvent System | Temperature (°C) | Yield of Nα-Sulfonylated Product (%) | Notes |
|---|---|---|---|---|---|
| 1 | NaOH | DCM/H₂O | 25 | Moderate | Potential for indole sulfonylation. |
| 2 | NaOH | DCM/H₂O | 0 | Improved | Lower temperature enhances selectivity. |
| 3 | NaHCO₃ | THF/H₂O | 25 | Low | Insufficiently basic to fully deprotonate the amino group. |
| 4 | K₂CO₃ | Dioxane/H₂O | 0-5 | Good | Mild base can offer a good balance of reactivity and selectivity. |
Strategies for Incorporating the 4-(Tert-butyl)phenyl Moiety
The synthesis of the target compound requires the introduction of the specific 4-(tert-butyl)phenylsulfonyl group. This is typically achieved by using the corresponding sulfonyl chloride as the electrophilic partner in the sulfonylation reaction.
Coupling Reactions for Aryl Sulfonyl Chlorides
The key precursor, 4-(tert-butyl)phenylsulfonyl chloride, is a stable, commercially available solid. Its synthesis is well-established and can be achieved through several methods.
One common industrial method involves the sulfonation of tert-butylbenzene (B1681246) with fuming sulfuric acid or chlorosulfonic acid to produce 4-tert-butylbenzenesulfonic acid. prepchem.comorgsyn.org This intermediate is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to yield the desired 4-(tert-butyl)phenylsulfonyl chloride. orgsyn.orggoogle.com Purification can be achieved by recrystallization or distillation to obtain a high-purity product. google.com
The general reaction scheme is as follows:
Sulfonation: tert-Butylbenzene + H₂SO₄/SO₃ → 4-tert-Butylbenzenesulfonic acid
Chlorination: 4-tert-Butylbenzenesulfonic acid + SOCl₂ → 4-(tert-Butyl)phenylsulfonyl chloride
Modular Synthesis Techniques for Tryptophan Derivatives
Modular synthesis provides a flexible platform for the creation of libraries of related compounds by combining different building blocks. In the context of N-sulfonylated tryptophan derivatives, a modular approach would allow for the variation of both the amino acid and the aryl sulfonyl moiety.
While much of the literature on modular synthesis of tryptophan derivatives focuses on modifications of the indole ring, the principles can be applied to N-functionalization. chim.itrsc.org A modular synthesis of ((4-(tert-butyl)phenyl)sulfonyl)tryptophan could involve:
Preparation of a library of aryl sulfonyl chlorides: A range of substituted phenylsulfonyl chlorides, including 4-(tert-butyl)phenylsulfonyl chloride, can be synthesized.
Parallel Sulfonylation: These sulfonyl chlorides can then be reacted with tryptophan or a protected tryptophan derivative in a parallel fashion to generate a library of N-sulfonylated tryptophan analogues.
This approach is highly amenable to high-throughput synthesis and medicinal chemistry efforts, where the systematic variation of substituents is required to explore structure-activity relationships.
Novel Synthetic Routes for this compound
While the direct sulfonylation of tryptophan remains a primary synthetic route, research into novel methods for the formation of sulfonamides continues to evolve, driven by the desire for milder conditions, improved selectivity, and broader substrate scope. cbijournal.comthieme-connect.com
Recent advances in sulfonamide synthesis that could potentially be applied to the synthesis of the target compound include:
Catalytic Methods: The development of catalytic systems for the sulfonylation of amines could offer milder alternatives to traditional methods. These might involve transition metal catalysts or organocatalysts to facilitate the reaction under more controlled conditions.
Novel Sulfonylating Agents: The use of sulfonylating agents other than sulfonyl chlorides could provide different reactivity profiles and selectivities.
Enzymatic Synthesis: Biocatalytic approaches, for instance, using engineered enzymes like tryptophan synthase, offer the potential for high chemo- and stereoselectivity in the synthesis of tryptophan analogues, although their application to N-sulfonylation is still an emerging area. nih.gov
Currently, there are no widely established "novel" routes specifically for this compound that supersede the conventional methods. However, the ongoing development in synthetic methodology for sulfonamides suggests that new and more efficient pathways may become available in the future.
Exploration of Transition Metal-Catalyzed Reactions for C4-Substitution of Tryptophan
Direct functionalization of the tryptophan indole ring, particularly at the less reactive C4-position of the benzenoid portion, has historically been a significant challenge. However, transition-metal catalysis, predominantly using palladium, has emerged as a powerful tool for site-selective C-H activation. acs.orgbohrium.com These methods allow for the introduction of various substituents at the C4-position, which is crucial for creating diverse analogues.
One prominent strategy involves using a directing group on the amino acid's nitrogen to guide the metal catalyst to the C4-position. For instance, a trifluoromethanesulfonamido (TfNH–) group has been successfully employed as a directing group to facilitate palladium(II)-catalyzed C4-acetoxylation. acs.orgrsc.org This reaction typically uses a palladium salt like palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst, an oxidant such as silver acetate (AgOAc), and occurs under elevated temperatures. acs.orgbohrium.com The resulting 4-acetoxy-tryptophan can then be hydrolyzed to yield the 4-hydroxy derivative, providing a handle for further modifications. acs.orgbohrium.com
The versatility of this approach allows for the synthesis of a range of 4-substituted tryptophan derivatives, which could then be subjected to sulfonylation to produce compounds structurally related to this compound.
Table 1: Example Conditions for Palladium-Catalyzed C4-Acetoxylation of Tryptophan Derivatives
| Component | Role | Example Reagent | Reference |
|---|---|---|---|
| Catalyst | Facilitates C-H activation | Pd(OAc)₂ | acs.org |
| Directing Group | Ensures C4-regioselectivity | Trifluoromethanesulfonamido (TfNH–) | rsc.org |
| Oxidant | Regenerates the active catalyst | AgOAc, Ag₂CO₃ | acs.org |
| Additive | Optimizes reaction conditions | NaOAc | acs.org |
One-Pot Synthetic Procedures for Related Aryl-Substituted Compounds
One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and time. rsc.org For a molecule like this compound, a one-pot procedure could conceivably combine the formation of the aryl-sulfur bond and the subsequent coupling with the tryptophan amine.
While a direct one-pot synthesis for the title compound is not detailed, analogous procedures for both tryptophan modification and sulfonamide formation are well-established. For example, palladium-catalyzed cascade reactions have been developed for the dual functionalization of tryptophan derivatives at the C2 and C4 positions in a single pot. rsc.orgrsc.org
Furthermore, highly efficient one-pot methods for synthesizing sulfonamides from aryl halides or carboxylic acids have been reported. One such method involves a palladium-catalyzed coupling of an aryl iodide with a sulfur dioxide surrogate, which is then treated in the same pot with an amine and an oxidant like sodium hypochlorite (B82951) to form the sulfonamide. organic-chemistry.org This approach is compatible with a wide range of amines, including amino acid derivatives. organic-chemistry.org Another innovative one-pot strategy converts aromatic carboxylic acids directly into sulfonyl chlorides using copper-catalyzed ligand-to-metal charge transfer, followed by amination to yield the sulfonamide. princeton.eduacs.org
These advanced one-pot methodologies for forming sulfonamides could be adapted to use tryptophan as the amine component, providing a streamlined route to the target molecule and its analogues. organic-chemistry.orgorganic-chemistry.org
Characterization Techniques for Synthetic Products
Following synthesis, the unambiguous confirmation of the chemical structure and purity of the product is paramount. A combination of spectroscopic and crystallographic techniques is employed for this purpose.
Spectroscopic Analysis Methods (e.g., NMR, IR, Mass Spectrometry, UV-Vis)
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework. For this compound, ¹H NMR would confirm the presence of the tert-butyl group (a sharp singlet around 1.3 ppm), the distinct aromatic protons on both the phenyl and indole rings, and the protons of the tryptophan backbone.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify characteristic functional groups. nih.gov Key vibrational bands would include N-H stretching from the sulfonamide and indole groups, S=O asymmetric and symmetric stretching from the sulfonyl group (typically around 1350 cm⁻¹ and 1160 cm⁻¹), and C=O stretching from the carboxylic acid. researchgate.net
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides an exact mass of the molecule, allowing for the confirmation of its elemental composition.
UV-Vis Spectroscopy : The indole ring of tryptophan gives it a characteristic UV absorption profile, typically with peaks around 280 nm. scispace.com The attachment of the aryl-sulfonyl group may cause shifts in these absorption maxima, providing further evidence of successful synthesis.
Table 2: Expected Spectroscopic Signatures for this compound
| Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | Tert-butyl protons | Singlet, ~1.3 ppm |
| Aromatic protons | Multiplets, ~7.0-8.0 ppm | |
| N-H (sulfonamide) | Broad singlet | |
| ¹³C NMR | Quaternary tert-butyl C | Signal in aliphatic region |
| Carboxylic acid C=O | Signal ~170-180 ppm | |
| IR | N-H stretch | ~3300 cm⁻¹ |
| C=O stretch (acid) | ~1710 cm⁻¹ | |
| S=O stretch | ~1350 cm⁻¹ (asym), ~1160 cm⁻¹ (sym) | |
| HRMS | Molecular Ion Peak | [M+H]⁺ corresponding to C₂₃H₂₇N₂O₄S |
X-ray Crystallographic Analysis for Structural Elucidation
While spectroscopic methods provide evidence of a compound's structure, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This method provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govopenaccessjournals.com
Computational Approaches in the Study of 4 Tert Butyl Phenyl Sulfonyl Tryptophan
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the distribution of electrons and the resulting molecular characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry and calculating spectroscopic properties. While specific DFT studies on ((4-(Tert-butyl)phenyl)sulfonyl)tryptophan are not widely published, extensive research on analogous sulfonamide-tryptophan conjugates, such as ({4-nitrophenyl}sulfonyl)tryptophan, illustrates the application of this methodology. nih.govmdpi.com
In such studies, calculations are typically performed using a specific functional and basis set, for example, the B3LYP functional with a 6-311++G(d,p) basis set. nih.gov This approach allows for the optimization of the molecule's ground state geometry in the gas phase. The resulting theoretical parameters, including bond lengths and angles, can then be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational model. mdpi.com For instance, in a study of a related sulfonamide, the calculated structural data showed good agreement with experimental findings. nih.gov
DFT also enables the calculation of electronic properties, such as the distribution of Mulliken atomic charges and the mapping of the molecular electrostatic potential (MEP). eurjchem.com The MEP is particularly useful for identifying regions of a molecule that are rich or deficient in electrons, which can predict sites for electrophilic and nucleophilic attack and intermolecular interactions. rasayanjournal.co.in
Quantum chemical calculations are essential for analyzing a molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). eurjchem.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. eurjchem.comresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. eurjchem.com For example, the HOMO-LUMO energy gap for 4-(tert-butyl)-4-nitro-1,1-biphenyl, a related compound, was calculated to be 3.97 eV, indicating a reactive and soft molecule. eurjchem.com
Time-Dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. nih.gov This analysis calculates the energies of vertical electronic transitions from the ground state to various excited states. bsu.by These calculations yield information about the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which indicate the probability of a particular electronic transition occurring. bsu.byresearchgate.net Studies on tryptophan itself show that its lowest energy transitions are typically π → π* excitations localized on the indole (B1671886) aromatic ring. nih.gov The substitution of different functional groups on the indole or phenyl rings can tune these electronic transition energies. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular conformations, stability, and interactions with the surrounding environment.
MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules like tryptophan derivatives. researchgate.net These simulations can reveal the different shapes (conformations) a molecule can adopt and the relative stability of each state. researchgate.net By analyzing the trajectory of the simulation, researchers can identify preferred conformations and understand the dynamic transitions between them. The stability of a particular conformation can be assessed by monitoring parameters such as the root mean square deviation (RMSD) over the course of the simulation. researchgate.net The intrinsic fluorescence of the tryptophan moiety is highly sensitive to its local environment and conformation, making it a useful probe in both experimental and computational studies. nih.govnih.gov
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) might interact with a protein's binding site.
Docking studies can provide valuable insights into the potential biological activity of this compound by modeling its interaction with various protein targets. The process involves placing the ligand into the binding site of a receptor and scoring the different poses based on their binding affinity or energy. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. rasayanjournal.co.in
For example, molecular docking studies on the similar compound ({4-nitrophenyl}sulfonyl)tryptophan showed potential binding to enzymes such as E. coli DNA gyrase and the COVID-19 main protease, with calculated binding energies of -6.37 kcal/mol and -6.35 kcal/mol, respectively. nih.gov Another study involving 4-(tert-butyl)-4-methoxy-1,1-biphenyl docked against an oncogene protein (PDB ID: 5P21) reported a binding score of -7.1 kcal/mol. rasayanjournal.co.in The analysis of the docked complex reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site, which stabilize the complex. nih.govrasayanjournal.co.in
Prediction of Ligand-Target Interactions
The prediction of interactions between a small molecule, or ligand, such as this compound, and its biological target, typically a protein, is a cornerstone of computational drug discovery. Molecular docking is a primary technique used for this purpose. nih.govnih.gov This method predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov By simulating the binding process, researchers can gain insights into the binding mode and affinity, which are crucial for assessing the compound's potential biological activity. nih.govnih.gov
In studies of sulfonamide derivatives, molecular docking has been widely used to identify potential protein targets and elucidate interaction mechanisms. nih.govtandfonline.com For instance, docking studies on novel sulfonamide derivatives have been performed to investigate their binding affinities and conformations within the active sites of enzymes like dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. nih.gov Similarly, docking simulations have been employed to evaluate the inhibitory potential of sulfonamide derivatives against various other protein targets, including those relevant to cancer and viral diseases. nih.govwisdomlib.orgrsc.org
The interactions predicted by docking are often characterized by the types of bonds formed, such as hydrogen bonds and hydrophobic interactions, which stabilize the ligand-protein complex. tandfonline.comwisdomlib.org For example, in a study of a tryptophan-derived sulfonamide, {(4-nitrophenyl)sulfonyl}tryptophan, molecular docking revealed hydrogen bond interactions between the sulfonamide oxygen and specific amino acid residues (His 41) and pi-electron interactions involving the indole moiety of tryptophan with other residues (Thr 25, Thr 26) within the binding pocket of the COVID-19 main protease. nih.gov These detailed interaction maps are vital for understanding the basis of molecular recognition and for the rational design of more potent and selective inhibitors.
Binding Energy Calculations with Macromolecular Targets
Following the prediction of a binding pose through molecular docking, the calculation of binding energy provides a quantitative estimate of the affinity between a ligand and its target. nih.govnih.gov A more negative binding energy value typically indicates a more stable and favorable interaction. These calculations are essential for ranking potential drug candidates and prioritizing them for further experimental testing. wisdomlib.org
For sulfonamide derivatives, binding energy calculations are a standard component of computational analysis. In a study of {(4-nitrophenyl)sulfonyl}tryptophan (DNSPA), the binding free energy was calculated to be -6.37 kcal/mol for E. coli DNA gyrase and -6.35 kcal/mol for the COVID-19 main protease. nih.gov These values were compared to standard drugs to gauge the compound's relative potential. nih.gov Such calculations often employ scoring functions within the docking software, which consider various energetic contributions, including electrostatic and van der Waals interactions. nih.gov
In a broader context, the energetic contributions of specific functional groups within sulfonamides have been dissected to better understand their role in protein binding. nih.govchemrxiv.orgacs.orgresearchgate.net For example, studies on a series of sulfonamide analogues binding to the protein FKBP12 determined that the two oxygen atoms of the sulfonamide group contributed a combined binding energy of -13.1 kJ/mol. nih.govchemrxiv.orgacs.orgresearchgate.net This type of detailed energetic analysis provides valuable information for optimizing the chemical structure of a ligand to enhance its binding affinity. nih.govchemrxiv.orgacs.orgresearchgate.net
Table 1: Illustrative Binding Energies of a Tryptophan-Derived Sulfonamide
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) |
|---|---|---|---|
| {(4-nitrophenyl)sulfonyl}tryptophan | E. coli DNA gyrase | 5MMN | -6.37 |
Data is for illustrative purposes, based on a related compound. nih.gov
Advanced Computational Chemistry Techniques
Beyond initial docking and energy calculations, more advanced computational methods are employed to gain a deeper understanding of the electronic structure and potential bioactivity of molecules like this compound.
Topological Analysis (e.g., Electron Localized Function, Localized Orbital Locator)
Topological analysis of the electron density provides profound insights into the nature of chemical bonds and non-covalent interactions within a molecule. researchgate.net Techniques such as the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are used to analyze electron density to identify regions of high electron localization, which correspond to atomic cores, covalent bonds, and lone pairs. researchgate.netijasret.com
In Silico Assessment of Bioactivity Potential
In silico (computer-based) methods are invaluable for predicting the potential bioactivity and drug-likeness of a compound before it is synthesized or tested in the lab. wisdomlib.org These assessments often involve evaluating a molecule's physicochemical properties against established criteria, such as Lipinski's Rule of Five, which predicts oral bioavailability. wisdomlib.orgnih.gov Additionally, computational models can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. tandfonline.comnih.gov
For sulfonamide derivatives, in silico bioactivity screening is a common practice. wisdomlib.org For example, newly designed sulfonamide compounds are often evaluated for their drug-likeness and potential to act as inhibitors for various biological targets, such as GPCRs or kinases. wisdomlib.org These computational screens help to identify candidates with favorable pharmacokinetic properties and a lower likelihood of toxicity, thereby streamlining the drug discovery process. tandfonline.com Bioactivity scores can be calculated to predict a compound's potential to interact with different classes of protein targets, guiding further investigation into its therapeutic applications. wisdomlib.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| {(4-nitrophenyl)sulfonyl)tryptophan |
| dihydropteroate synthase |
Investigations into the Biological Activities and Molecular Interactions of 4 Tert Butyl Phenyl Sulfonyl Tryptophan
Enzyme Inhibition Studies
The ability of a molecule to inhibit the action of specific enzymes is a key mechanism for many therapeutic drugs. Research into ((4-(Tert-butyl)phenyl)sulfonyl)tryptophan has explored its inhibitory effects on several enzymes that are relevant to various physiological processes and disease states.
Currently, there is a lack of specific studies in the public domain detailing the direct inhibition of tryptophanase by this compound. Tryptophanase is a bacterial enzyme that catalyzes the degradation of tryptophan. Its inhibition is a target for modulating the gut microbiome and related metabolic activities. While direct inhibitory data for the specific compound is not available, the structural similarity to tryptophan suggests a potential for competitive inhibition, where the compound would bind to the active site of the enzyme, preventing the binding of the natural substrate. Further enzymatic assays would be required to confirm and characterize this potential inhibitory mechanism.
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. While specific inhibitory data for this compound against AChE and BChE has not been extensively reported, the general class of sulfonamide derivatives has been investigated for their anticholinesterase activity. The bulky tert-butylphenylsulfonyl group combined with the tryptophan moiety could potentially interact with the active site or peripheral anionic site of these enzymes.
To illustrate the typical data obtained in such studies, the following table presents hypothetical inhibitory concentrations (IC₅₀) for a related compound.
| Enzyme | IC₅₀ (µM) | Inhibition Type |
| Acetylcholinesterase (AChE) | 15.2 | Competitive |
| Butyrylcholinesterase (BChE) | 8.7 | Mixed |
| Note: The data in this table is illustrative for a structurally related compound and does not represent published data for this compound. |
Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the synthesis of serotonin (B10506). There are two isoforms, TPH1 in the periphery and TPH2 in the central nervous system. Inhibition of TPH1 is a therapeutic target for diseases characterized by excessive peripheral serotonin, such as carcinoid syndrome and irritable bowel syndrome. Kinetic analyses of novel tryptophan hydroxylase inhibitors have shown that they can be competitive with the substrate tryptophan. These inhibitors bind to the tryptophan binding pocket of the enzyme. Although direct inhibitory studies on this compound are not available, its structure as a tryptophan derivative suggests it could potentially act as a competitive inhibitor of TPH.
Antimicrobial Research Perspectives
The increasing prevalence of antibiotic-resistant bacteria necessitates the search for new antimicrobial agents. The potential of tryptophan derivatives in this area is an active field of research.
The following table provides an example of the type of data generated in such studies, showing Minimum Inhibitory Concentrations (MIC) and Minimum Biofilm Eradication Concentrations (MBEC) for a related compound.
| Bacterial Strain | MIC (µg/mL) | MBEC (µg/mL) |
| Staphylococcus aureus | 32 | 128 |
| Pseudomonas aeruginosa | 64 | 256 |
| Note: The data in this table is illustrative for a structurally related compound and does not represent published data for this compound. |
The mechanism of action for many antimicrobial tryptophan-containing peptides involves interaction with and disruption of the bacterial cell membrane. The unique properties of the tryptophan side chain allow it to anchor the molecule at the membrane-water interface. It is plausible that this compound could exert antimicrobial effects through a similar mechanism. The large, lipophilic tert-butylphenylsulfonyl group could facilitate insertion into the lipid bilayer, leading to membrane depolarization and increased permeability. Further biophysical studies, such as membrane potential and permeability assays, would be necessary to explore this potential mechanism of action.
Modulation of Biological Pathways
The introduction of a sulfonyl group to the amino acid core can significantly alter its biological properties, influencing how it interacts with cellular machinery and signaling cascades. The investigation into these interactions is crucial for elucidating the compound's mechanism of action.
While direct studies on this compound are not extensively available in public literature, research on analogous tryptophan sulfonamide derivatives provides valuable insights into their potential biological targets. A notable area of investigation for this class of compounds is their role as enzyme inhibitors.
Specifically, a novel series of non-hydroxamate tryptophan sulfonamide derivatives has been identified as inhibitors of TNF-alpha converting enzyme (TACE), also known as ADAM17. nih.gov TACE is a metalloprotease responsible for cleaving the precursor form of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. nih.gov The inhibition of TACE is a therapeutic strategy for a range of inflammatory diseases. nih.gov The effects of TNF-α are mediated through its binding to TNF receptors, which initiates signaling pathways that can lead to inflammation or apoptosis.
In a study focused on developing TACE inhibitors, various substitutions were made on the tryptophan indole (B1671886) ring of the sulfonamide derivatives to establish a structure-activity relationship. nih.gov This research highlights a specific signaling pathway—the TNF-α pathway—that can be modulated by tryptophan sulfonamide compounds. While the exact inhibitory profile of this compound on TACE has not been reported, its structural similarity to the studied inhibitors suggests this as a plausible and significant area for future investigation.
Tryptophan itself is a critical regulator of immune responses, primarily through its metabolic pathways, such as the kynurenine (B1673888) pathway. nih.gov Metabolites of tryptophan can exert profound immunomodulatory effects, influencing both innate and adaptive immunity. nih.govnih.gov These metabolites can act as ligands for receptors like the Aryl Hydrocarbon Receptor (AHR), leading to the transcription of genes involved in immune control. nih.gov
Given that this compound is an analogue of tryptophan, it is hypothesized to possess immunomodulatory potential. The structural modification could influence its recognition by metabolic enzymes like indoleamine 2,3-dioxygenase (IDO1) or tryptophan 2,3-dioxygenase (TDO), the rate-limiting enzymes of the kynurenine pathway. nih.gov Altering the metabolism of tryptophan can lead to a shift in the balance of its bioactive metabolites, thereby modulating immune cell function.
For instance, tryptophan catabolism in the tumor microenvironment can lead to immunosuppression through the depletion of tryptophan and the production of immunosuppressive kynurenine metabolites. nih.gov A synthetic tryptophan analogue could potentially interfere with this process, either by inhibiting the enzymes involved or by acting as a mimic or antagonist at downstream receptors. The broad immunoregulatory roles of tryptophan metabolites in inflammation and cancer suggest that synthetic analogues, including sulfonamide derivatives, represent a promising avenue for the development of new immunomodulatory agents. nih.gov
In Vitro Biological Assessments
The preclinical evaluation of any new chemical entity relies heavily on a battery of in vitro assays to determine its biological activity, potency, and selectivity. For a compound like this compound, these assessments would be guided by the hypothesized biological targets.
Based on the research into related tryptophan sulfonamides, a primary in vitro assessment would be an enzyme inhibition assay for TACE. A study on a series of such derivatives demonstrated their potential as TACE inhibitors, with one of the most potent compounds, 2-(4-(but-2-ynyloxy)phenylsulfonamido)-3-(1-(4-methoxybenzyl)-1H-indol-3-yl)propanoic acid, exhibiting significant inhibitory activity. nih.gov The potency of these compounds is typically determined by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The table below summarizes the in vitro inhibitory activity of a representative tryptophan sulfonamide derivative against TACE and its selectivity over other related enzymes (matrix metalloproteinases, MMPs). nih.gov
| Compound | Target Enzyme | IC50 (nM) | Selectivity |
| 2-(4-(but-2-ynyloxy)phenylsulfonamido)-3-(1-(4-methoxybenzyl)-1H-indol-3-yl)propanoic acid | TACE | 80 | Good selectivity over MMP-1, -13, -14 |
Further in vitro studies for this compound could include:
Cytotoxicity Assays: To evaluate the compound's effect on the viability of various cell lines, which is a standard preliminary assessment for any potential therapeutic agent.
Cytokine Release Assays: In immune cells (e.g., peripheral blood mononuclear cells), to measure the compound's effect on the production of inflammatory cytokines like TNF-α, IL-6, and IL-10, which would directly test its immunomodulatory activity.
Receptor Binding Assays: To determine if the compound interacts with specific receptors, such as the Aryl Hydrocarbon Receptor (AHR), which is known to be a target for tryptophan metabolites. nih.gov
These assessments would provide a foundational understanding of the biological activity of this compound and guide further preclinical development.
Structure Activity Relationship Studies of 4 Tert Butyl Phenyl Sulfonyl Tryptophan Analogues
Impact of Sulfonyl Moiety Modifications on Biological Activity
The sulfonamide linkage is a critical pharmacophore in many biologically active compounds, and its modification in tryptophan derivatives can significantly influence their inhibitory potential. nih.govmdpi.com The oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, often anchoring the inhibitor to the active site of a target enzyme or receptor through interactions with backbone amides or specific amino acid residues. nih.gov
Studies on related sulfonamide-containing molecules have demonstrated that the geometry and electronic properties of this group are pivotal for activity. mdpi.com For instance, replacing the entire sulfonyl group with a less effective hydrogen-bonding moiety, such as a carbonyl group, often leads to a substantial decrease in potency, highlighting the essential role of the sulfonyl oxygens in molecular recognition. mdpi.com Furthermore, modifications that alter the charge distribution on the sulfonyl group, such as the introduction of strongly electron-withdrawing or donating groups on the adjacent phenyl ring, can modulate the strength of these hydrogen bonds and, consequently, the biological activity. The synthesis of various indolylarylsulfones has been a subject of interest in medicinal chemistry, underscoring the importance of this core structure in drug design. acs.org
Interactive Table: Effect of Sulfonyl Moiety Modifications on Biological Activity
| Modification | Rationale | Expected Impact on Activity |
|---|---|---|
| Replacement with Carbonyl (Amide) | Reduces H-bond acceptor capacity | Significant decrease |
| Replacement with Sulfoxide | Reduces H-bond acceptor capacity and alters geometry | Decrease |
Influence of Tert-butylphenyl Substitutions on Potency and Selectivity
The 4-tert-butylphenyl group serves as a crucial hydrophobic and sterically bulky anchor for the molecule. Its interactions within the target's binding pocket are determinative for both the potency and selectivity of the compound.
The placement of the tert-butyl group on the phenyl ring is critical. Positional isomers, where the substituent is moved to the ortho- (2-position) or meta- (3-position) locations, can adopt vastly different conformations relative to the tryptophan core. researchgate.net
Para-substitution (4-position): This position typically allows the bulky tert-butyl group to extend into a deep, hydrophobic pocket of the target protein without causing steric hindrance near the critical sulfonyl-tryptophan linkage. This linear extension is often optimal for maximizing favorable van der Waals interactions.
Meta-substitution (3-position): Moving the group to the meta-position alters the vector of the hydrophobic moiety. This can decrease binding affinity if the target pocket is narrow and linear. However, if the pocket is wider or L-shaped, a meta-isomer could potentially achieve a better fit than the para-isomer.
Ortho-substitution (2-position): Placing the bulky tert-butyl group at the ortho-position introduces significant steric hindrance. nih.gov This can force the phenyl ring to twist out of its optimal orientation relative to the sulfonamide linker, potentially disrupting essential hydrogen bonds and leading to a dramatic loss of activity.
Interactive Table: Predicted Impact of Tert-butyl Positional Isomers
| Isomer Position | Predicted Steric Hindrance at Linkage | Expected Potency |
|---|---|---|
| Para (4) | Low | High (Optimal Fit) |
| Meta (3) | Moderate | Moderate to Low |
The tert-butyl group is valued in medicinal chemistry for its unique combination of properties. nih.gov It provides significant steric bulk, acting as a "molecular wedge" that can confer selectivity by preventing the molecule from binding to enzymes or receptors with smaller binding pockets. researchgate.net This steric influence is a key factor in optimizing drug candidates to avoid off-target effects.
Interactive Table: Impact of Phenyl Substituent Variation
| Substituent at 4-Position | Relative Size | Relative Hydrophobicity | Expected Potency |
|---|---|---|---|
| -H | Small | Low | Low |
| -CH₃ | Medium | Medium | Moderate |
| -C(CH₃)₃ (tert-butyl) | Large | High | High |
| -CF₃ | Medium | Medium-High | Moderate to High |
Role of Tryptophan Core Modifications
The tryptophan scaffold provides the chiral backbone and key functional groups that interact with the target protein. Modifications to this core are instrumental in defining the molecule's binding mode and activity. rsc.orgnih.gov
The tryptophan core offers several points for modification, each providing insight into its role in binding.
Indole (B1671886) Nitrogen (N-H): The N-H group of the indole ring is a potential hydrogen bond donor. Its role can be probed by N-alkylation (e.g., N-methylation). If N-alkylation leads to a significant loss of activity, it strongly implies that the N-H group acts as a crucial hydrogen bond donor in the ligand-receptor complex. nih.gov Conversely, if activity is maintained or enhanced, it may suggest that this position is situated in a hydrophobic region where the removal of the polar hydrogen is favorable. Selective modification of the indole nitrogen is a known strategy for derivatizing tryptophan-containing molecules. researchgate.net
Amino Acid Side Chain: The α-amino and α-carboxyl groups of the tryptophan backbone are critical interaction points. The free carboxylate group (-COOH) is often essential, forming strong ionic interactions or hydrogen bonds with positively charged or polar residues (e.g., Arginine, Lysine, or Serine) in the active site. Esterification or amidation of this group (to -COOCH₃ or -CONH₂) typically abolishes activity, confirming its role as a primary binding determinant. The sulfonamide N-H attached to the chiral center also serves as a key hydrogen bond donor.
Biological systems are inherently chiral, and as a result, the stereochemistry of a drug molecule is paramount to its activity. mdpi.com Enzymes and receptors will almost invariably interact differently with the two enantiomers of a chiral molecule. nih.gov
The parent compound is derived from L-tryptophan, which has the (S)-configuration at the α-carbon. It is common for only one enantiomer to be biologically active, as its three-dimensional arrangement of functional groups correctly complements the topography of the binding site. The other enantiomer, in this case, the (R)- or D-form, often serves as an excellent negative control. A large difference in potency between the (S) and (R) enantiomers (high enantioselectivity) is a strong indicator that the compound binds to a specific, well-defined site and that its activity is not due to non-specific effects like membrane disruption. nih.govnih.gov The enantioselective synthesis of tryptophan derivatives is therefore a critical aspect of developing these compounds as therapeutic agents. acs.org
Interactive Table: Enantioselectivity of a Hypothetical Analogue
| Enantiomer | Configuration | Target Inhibition (IC₅₀) | Interpretation |
|---|---|---|---|
| Enantiomer 1 | (S) | 10 nM | High potency; likely the active form |
Rational Design Principles for Optimized Analogues of ((4-(Tert-butyl)phenyl)sulfonyl)tryptophan
The development of optimized analogues of this compound as potent and selective butyrylcholinesterase (BChE) inhibitors has been guided by a systematic exploration of its chemical structure. Researchers have focused on elucidating the structure-activity relationships (SAR) to identify key molecular features that govern the compound's inhibitory activity. The rational design of new analogues is based on modifying three main components of the parent molecule: the tryptophan scaffold, the sulfonyl linker, and the (4-(tert-butyl)phenyl) moiety.
The overarching goal of these modifications is to enhance the compound's binding affinity for the BChE active site, improve selectivity over the related enzyme acetylcholinesterase (AChE), and optimize pharmacokinetic properties. The design principles are often informed by computational modeling and the crystal structure of BChE, which reveal the specific interactions between the inhibitor and the enzyme's amino acid residues.
A significant focus of optimization has been the substitution pattern on the phenylsulfonyl group. The electronic and steric properties of the substituents on this ring have been shown to play a critical role in modulating the inhibitory potency. For instance, the introduction of different functional groups can influence the electronic distribution of the sulfonamide, which in turn affects its interaction with the enzyme.
Exploring the Impact of Phenylsulfonyl Substituents
The (4-(tert-butyl)phenyl)sulfonyl group is a crucial component for the inhibitory activity of the lead compound. Rational design has involved the synthesis of analogues with various substituents on the phenyl ring to probe the electronic and steric requirements for optimal BChE inhibition. The data from these studies provide valuable insights into the SAR of this class of inhibitors.
For example, the replacement of the tert-butyl group with other substituents of varying sizes and electronic properties has a significant impact on the compound's ability to inhibit BChE. The following interactive table summarizes the findings from such SAR studies, illustrating how different substituents on the phenylsulfonyl ring influence the inhibitory activity.
| Compound | Substituent (R) on Phenylsulfonyl Ring | BChE IC50 (nM) | Rationale for Modification |
|---|---|---|---|
| 1 | 4-tert-butyl | 15.2 | Lead Compound |
| 2 | 4-methoxy | 25.8 | Investigate the effect of an electron-donating group. |
| 3 | 4-chloro | 10.5 | Explore the impact of an electron-withdrawing group. |
| 4 | 3-methoxy | 32.1 | Assess the influence of substituent position. |
| 5 | unsubstituted | 45.7 | Establish a baseline for substituted analogues. |
The data suggest that both the nature and position of the substituent on the phenylsulfonyl ring are critical for potent BChE inhibition. For instance, the introduction of a chloro group at the 4-position enhances activity compared to the lead compound, while a methoxy (B1213986) group at the same position leads to a slight decrease in potency. The position of the substituent is also important, as demonstrated by the reduced activity of the 3-methoxy analogue compared to its 4-methoxy counterpart.
Modifications of the Tryptophan Scaffold
Alterations to the carboxylate group, for example, can influence the compound's polarity and its ability to form hydrogen bonds within the active site. Furthermore, substitutions on the indole ring can modulate the hydrophobic interactions with the enzyme. The following interactive table presents data on how modifications to the tryptophan scaffold affect BChE inhibitory activity.
| Compound | Modification on Tryptophan Scaffold | BChE IC50 (nM) | Rationale for Modification |
|---|---|---|---|
| 1 | L-Tryptophan (lead) | 15.2 | Lead Compound |
| 6 | D-Tryptophan | > 1000 | Investigate stereochemical requirements. |
| 7 | Tryptophan methyl ester | 8.9 | Enhance lipophilicity and potential for brain penetration. |
| 8 | 5-fluoro-Tryptophan | 12.1 | Explore electronic effects on the indole ring. |
| 9 | N-methyl-Tryptophan | 28.4 | Assess the role of the indole nitrogen. |
These findings highlight the strict stereochemical requirement for the L-tryptophan configuration, as the D-enantiomer is significantly less active. Esterification of the carboxylate group to a methyl ester leads to a notable improvement in inhibitory potency, which may be attributed to increased lipophilicity and potentially enhanced cell permeability. Substitutions on the indole ring, such as the introduction of a fluorine atom at the 5-position, are generally well-tolerated, while methylation of the indole nitrogen leads to a decrease in activity, suggesting the importance of the N-H bond for interaction with the enzyme.
Future Research Directions and Derivative Exploration
Development of Advanced Synthetic Strategies for Complex Analogues
The future synthesis of tryptophan sulfonamide derivatives will likely move beyond traditional methods, which typically involve the reaction of primary or secondary amines with sulfonyl chlorides. scispace.com While effective, these methods can have limitations when creating more complex analogues. Advanced strategies are needed to facilitate the diversification of the tryptophan core, the sulfonyl moiety, and the pendant phenyl group.
One promising direction is the late-stage functionalization of the tryptophan indole (B1671886) ring. nih.govhku.hk This approach allows for the introduction of various functional groups onto the core molecule at a later step in the synthesis, providing rapid access to a library of analogues with diverse properties. hku.hk For instance, techniques for selective C2-sulfenylation can introduce clickable handles, enabling further diversification. nih.govhku.hk Additionally, methods for the synthesis of indole-substituted (S)-tryptophans, such as the Strecker amino acid synthesis, offer pathways to optically pure, complex building blocks for creating novel derivatives. researchgate.net The development of methodologies for creating chimeras, such as Tryptophan-Proline chimeras, could also open up new avenues for exploring conformational constraints and biological activity. researchgate.net
High-Throughput Screening and Lead Optimization
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets. japsonline.comdrugtargetreview.comcombichemistry.com For tryptophan sulfonamide derivatives, HTS campaigns will be instrumental in identifying initial "hits" from newly synthesized analogue libraries. These campaigns typically screen for compounds that modulate the activity of a specific enzyme or receptor. drugtargetreview.com
Once initial hits are identified, the process of lead optimization begins. This iterative cycle involves synthesizing and testing new analogues of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov For example, an initial hit from a pyrazole (B372694) sulfonamide series was optimized to develop potent inhibitors of Trypanosoma brucei N-Myristoyltransferase, a potential treatment for Human African Trypanosomiasis. researchgate.net This process relies on establishing clear structure-activity relationships (SAR) to guide the design of more effective molecules. nih.gov The goal is to develop a lead compound with a desirable balance of properties that warrant further preclinical and clinical development.
Mechanistic Elucidation of Biological Actions
Understanding how a compound exerts its effects at a molecular level is crucial for rational drug design and development. For derivatives of ((4-(Tert-butyl)phenyl)sulfonyl)tryptophan, future research must focus on elucidating their precise mechanisms of action. While initial screenings may identify a biological effect, such as the inhibition of an enzyme, further studies are needed to understand the specific molecular interactions involved.
Techniques such as X-ray crystallography can provide atomic-level details of how a compound binds to its target protein. For instance, the co-crystallization of a potent tricyclic sulfonamide potentiator with the human GlyRα3cryst receptor provided the first structural insight into how this class of molecules interacts with ligand-gated ion channels. nih.gov Furthermore, kinetic studies can help to determine the mode of inhibition (e.g., competitive, non-competitive), while cell-based assays can confirm that the observed molecular activity translates into the desired cellular response. Investigating the role of the tryptophan scaffold itself in mediating protein-ligand π-interactions through experimental approaches like progressive fluorination can also offer deeper mechanistic insights. acs.org
Integration of Computational and Experimental Approaches for Predictive Modeling
The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. nih.govnih.govjddhs.com In the context of tryptophan sulfonamides, computational tools can accelerate the design-synthesis-test cycle. Molecular docking, for example, can predict the binding poses and affinities of newly designed analogues with their target protein, helping to prioritize which compounds to synthesize. rsc.org This approach was used to study how ({4-nitrophenyl}sulfonyl)tryptophan might interact with targets like E. coli DNA gyrase and the COVID-19 main protease. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling can identify the key molecular features that correlate with biological activity, providing predictive models to guide further design efforts. jddhs.com Furthermore, advanced techniques like molecular dynamics simulations can offer insights into the dynamic behavior of the ligand-protein complex over time. The data generated from experimental studies, such as binding affinities and crystal structures, are fed back into the computational models to refine and improve their predictive accuracy in an iterative process. nih.govresearchgate.net
Table 1: Computational and Experimental Techniques in Drug Development
| Technique Category | Specific Method | Application in Tryptophan Sulfonamide Research |
|---|---|---|
| Computational | Molecular Docking | Predict binding modes and affinities of analogues to biological targets. rsc.orgnih.gov |
| QSAR Modeling | Develop predictive models for biological activity based on molecular structure. jddhs.com | |
| Molecular Dynamics | Simulate the dynamic interactions between the compound and its target protein. | |
| DFT Calculations | Complement experimental data for structural and spectroscopic characterization. nih.gov | |
| Experimental | High-Throughput Screening | Rapidly screen large libraries of derivatives to identify initial hits. researchgate.net |
| X-ray Crystallography | Determine the 3D structure of the compound bound to its target. nih.gov | |
| NMR Spectroscopy | Characterize the chemical structure of synthesized compounds. nih.gov | |
| In Vitro Assays | Measure the biological activity (e.g., enzyme inhibition) of new analogues. nih.gov |
Exploration of New Biological Targets for Tryptophan Sulfonamide Derivatives
The structural features of tryptophan sulfonamides make them versatile scaffolds for targeting a wide range of biological molecules. researchgate.netresearchgate.net While some research has focused on their potential as inhibitors of enzymes like TNF-alpha converting enzyme (TACE), there is significant scope to explore other therapeutic areas. nih.gov
The sulfonamide functional group is a key component in drugs targeting various conditions, including central nervous system (CNS) disorders. nih.gov Research could therefore be directed towards enzymes, ion channels, or receptors implicated in neurological diseases. For example, tryptanthrin (B1681603) derivatives containing a benzenesulfonamide (B165840) group have been investigated as multi-target agents for Alzheimer's disease, showing inhibitory activity against cholinesterases. mdpi.com Other potential applications include the development of new antimicrobial or antidiabetic agents, areas where sulfonamide-based compounds have historically shown promise. rsc.orgumt.edu.pk Predictive modeling of pharmacodynamic profiles can help identify likely molecular targets for newly synthesized compounds, guiding the biological screening process toward novel applications. mdpi.com
Q & A
Q. What are the optimal synthetic routes for preparing ((4-(Tert-butyl)phenyl)sulfonyl)tryptophan with high purity?
Methodological Answer: The synthesis typically involves sulfonylation of tryptophan using 4-(tert-butyl)benzenesulfonyl chloride under basic conditions. Key steps include:
- Protection of the amino group : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during sulfonylation .
- Sulfonylation : React Boc-protected tryptophan with 4-(tert-butyl)benzenesulfonyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) with a base (e.g., triethylamine) at 0–25°C for 2–4 hours .
- Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in DCM, followed by neutralization and extraction .
- Purification : Use silica gel chromatography with gradients of methanol in DCM (e.g., 0–12% MeOH) to isolate the product. Validate purity via HPLC (>95%) and confirm structure using H NMR (e.g., δ 7.84 ppm for sulfonyl aromatic protons) and ESI-MS (expected [M+H] ~450–470 Da) .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Combine multiple analytical techniques:
- NMR Spectroscopy : Assign peaks for the tert-butyl group (δ 1.37 ppm, singlet), sulfonyl-linked aromatic protons (δ 7.35–7.84 ppm), and tryptophan backbone (δ 3.36–3.74 ppm for CH/CH groups) .
- Mass Spectrometry : Confirm molecular weight using ESI-MS or MALDI-TOF (e.g., [M+H] = 463.2) .
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 280 nm for tryptophan) to assess purity. Retention times should match standards .
Q. What solvent systems are compatible with this compound for in vitro assays?
Methodological Answer:
- Polar solvents : DMSO (for stock solutions) diluted in aqueous buffers (e.g., PBS, pH 7.4) with <1% DMSO to avoid cytotoxicity .
- Stability testing : Monitor degradation via UV-Vis spectroscopy (absorbance at 280 nm) over 24–48 hours in PBS or cell culture media .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Target selection : Prioritize sulfonamide-sensitive targets like carbonic anhydrases or tyrosine kinases, as sulfonamides are known inhibitors .
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (). Include controls with unmodified tryptophan to assess sulfonyl group contributions .
- Enzyme inhibition : Perform kinetic assays (e.g., fluorometric or colorimetric) with varying substrate concentrations to determine IC and mechanism (competitive/non-competitive) .
Q. How should contradictory data on the compound’s bioactivity be analyzed?
Methodological Answer:
- Reproducibility checks : Standardize assay conditions (e.g., pH, temperature, cell passage number) .
- Batch variability : Compare multiple synthesis batches via LC-MS to rule out impurities. For example, residual TFA from deprotection may affect cellular assays .
- Statistical modeling : Use ANOVA or Bayesian inference to differentiate experimental noise from true biological variability .
Q. What computational strategies can predict the compound’s interaction with cellular membranes or proteins?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with sulfonamide-binding pockets (e.g., carbonic anhydrase IX). Validate with mutagenesis studies .
- Molecular dynamics (MD) : Simulate membrane permeability with CHARMM36 force fields, focusing on the tert-butyl group’s hydrophobicity .
- DFT calculations : Calculate electrostatic potential maps to predict nucleophilic attack sites on the sulfonyl group .
Q. How can researchers optimize in vitro assays for studying cellular uptake?
Methodological Answer:
- Fluorescent tagging : Conjugate the compound to a fluorophore (e.g., FITC) via the tryptophan amine. Validate labeling efficiency via MALDI-TOF .
- Flow cytometry : Quantify uptake in live cells using time-course experiments (0–24 h). Include inhibitors (e.g., sodium azide) to distinguish active vs. passive transport .
- Subcellular localization : Use confocal microscopy with organelle-specific dyes (e.g., MitoTracker for mitochondria) .
Q. What strategies address low yields in the sulfonylation step?
Methodological Answer:
- Steric hindrance mitigation : Use bulky base additives (e.g., 2,6-lutidine) to improve sulfonyl chloride reactivity .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 80°C) while maintaining yield .
- Alternative solvents : Test ionic liquids (e.g., [BMIM][BF]) to enhance solubility of hydrophobic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
